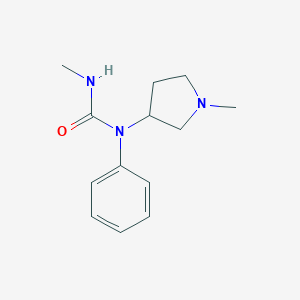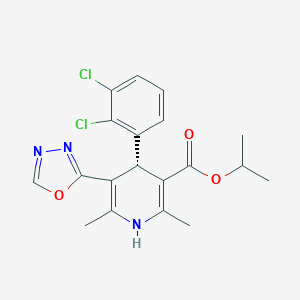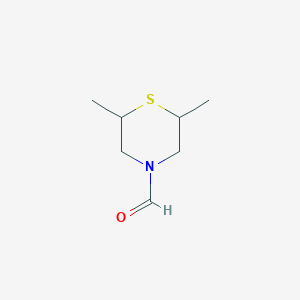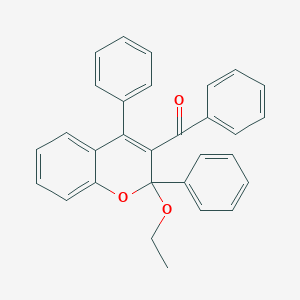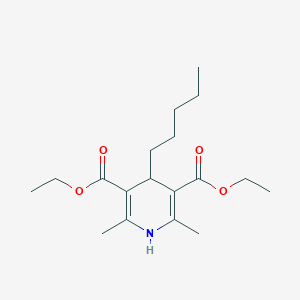
4-溴-1-甲基异喹啉
描述
4-Bromo-1-methylisoquinoline is an organic compound with the molecular formula C10H8BrN It is a derivative of isoquinoline, featuring a bromine atom at the fourth position and a methyl group at the first position
科学研究应用
4-Bromo-1-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for pharmacologically active compounds, is ongoing.
Industry: It is utilized in the development of materials with specific electronic or optical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methylisoquinoline typically involves the bromination of 1-methylisoquinoline. One common method includes the use of bromine in the presence of a catalyst such as palladium. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-1-methylisoquinoline may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction efficiency.
化学反应分析
Types of Reactions: 4-Bromo-1-methylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific substituents introduced during nucleophilic substitution or the extent of oxidation and reduction processes.
作用机制
The mechanism by which 4-Bromo-1-methylisoquinoline exerts its effects involves its interaction with various molecular targets. The bromine atom’s presence allows for selective binding to specific enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are still under investigation, but it is known to affect cellular processes through its reactivity and binding properties .
相似化合物的比较
4-Bromoisoquinoline: Similar in structure but lacks the methyl group at the first position.
1-Methylisoquinoline: Similar but lacks the bromine atom at the fourth position.
Isoquinoline: The parent compound without any substituents.
属性
IUPAC Name |
4-bromo-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDMPRODBWENBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346613 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-40-7 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-1-methylisoquinoline in the synthesis of potential antitumor agents?
A1: 4-Bromo-1-methylisoquinoline serves as a crucial starting material in synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. [] The bromine atom allows for the introduction of different substituents at the 4-position of the isoquinoline ring through various chemical reactions. This structural modification is key to exploring structure-activity relationships and identifying compounds with potent antitumor activity. For instance, reacting 4-Bromo-1-methylisoquinoline with ammonium hydroxide, methylamine, ethylamine, and N-acetylethylenediamine leads to the corresponding 4-amino, 4-methylamino, 4-ethylamino, and 4-N-(acetylethyl)amino derivatives. These derivatives are then further modified to obtain the final isoquinoline-1-carboxaldehyde thiosemicarbazone analogs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





